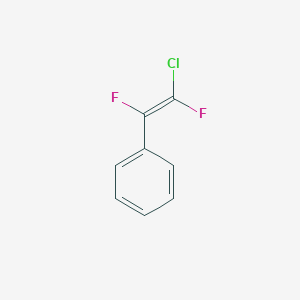

(2-Chloro-1,2-difluoroethenyl)benzene

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Synthesis

The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated compounds prevalent in the pharmaceutical industry. rsc.orglibretexts.org It is estimated that a significant portion of all new approved drugs contain at least one fluorine atom. Beyond pharmaceuticals, fluorinated organic molecules are integral to the development of advanced materials, agrochemicals, and polymers, where properties such as thermal stability, chemical resistance, and altered lipophilicity are highly desirable. nih.govrsc.org

The Role of Fluoroalkenes as Advanced Building Blocks in Organic Chemistry

Fluoroalkenes, a subclass of fluorinated organic molecules, have emerged as particularly valuable and versatile building blocks in organic synthesis. rsc.org These compounds, characterized by a carbon-carbon double bond containing at least one fluorine atom, offer a unique combination of reactivity and stability. The presence of fluorine on the double bond modulates its electronic properties, making it susceptible to a variety of chemical transformations.

Fluoroalkenes can participate in a range of reactions, including nucleophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of more complex fluorinated structures. rsc.orgresearchgate.net Their ability to serve as precursors to various functional groups makes them indispensable in the synthesis of fluorinated analogs of natural products and other biologically active molecules. The development of new and efficient methods for the synthesis of fluoroalkenes continues to be an active area of research, further expanding their utility as advanced building blocks. rsc.org

Impact of Fluorine Substitution on Molecular Reactivity and Synthetic Strategies

The substitution of hydrogen with fluorine has a dramatic impact on the reactivity of organic molecules, necessitating the development of tailored synthetic strategies. The high electronegativity of fluorine creates strong carbon-fluorine bonds, which can enhance the thermal and chemical stability of a molecule. rsc.org However, this stability can also render certain positions less reactive.

Conversely, the strong electron-withdrawing nature of fluorine can activate adjacent positions towards nucleophilic attack. This "negative fluorine effect" can significantly influence the regioselectivity and stereoselectivity of reactions. cas.cn For instance, the presence of fluorine can alter the pKa of nearby functional groups, influencing their reactivity in acid-base chemistry. rsc.org Synthetic strategies involving fluorinated compounds must therefore carefully consider these electronic effects. The unique reactivity patterns of fluorinated molecules have led to the discovery of novel transformations and have expanded the toolkit of synthetic organic chemists, enabling the construction of previously inaccessible molecular architectures. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClF2 |

|---|---|

Molecular Weight |

174.57 g/mol |

IUPAC Name |

[(Z)-2-chloro-1,2-difluoroethenyl]benzene |

InChI |

InChI=1S/C8H5ClF2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/b8-7+ |

InChI Key |

BXYQLGANHPPHPS-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\F)/Cl)/F |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)Cl)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Chloro 1,2 Difluoroethenyl Benzene and Fluoroalkenes

C-F Bond Activation Mechanisms in Metal-Mediated Processes

The activation of the notably strong C-F bond by transition metal complexes is a critical step in many transformations of fluoroalkenes. Several mechanistic routes have been proposed and explored, with the operative pathway often depending on the specific metal, its surrounding ligands, and the substrate.

Direct Oxidative Addition Pathways and Stereochemical Implications

A primary mechanism for C-F activation is the direct oxidative addition of a C-F bond to a low-valent metal center. wikipedia.orgnumberanalytics.com This process involves the metal inserting directly into the C-F bond, which increases the oxidation state and coordination number of the metal. wikipedia.org For fluoroalkenes such as (2-chloro-1,2-difluoroethenyl)benzene, this pathway is significant because the stereochemistry of the starting alkene is often preserved in the resulting organometallic product.

This stereospecificity points to a concerted mechanism where bond breaking and formation occur in a single, organized step. numberanalytics.com Such reactions are typically second-order and are accelerated in polar solvents, which is consistent with an ordered, polar transition state. umb.eduyoutube.com In some cases, particularly with alkyl halides, this pathway can proceed with inversion of configuration at the carbon center, similar to an SN2 reaction. umb.edulibretexts.org

| Substrate Type | Metal Complex Type | Key Mechanistic Feature | Stereochemical Outcome |

| Alkyl Halides | Coordinatively Unsaturated | SN2-type attack by metal | Inversion at carbon umb.edulibretexts.org |

| H-H, C-H, Si-H | Electron-rich metal | Concerted, 3-center addition | Cis-dihydride formation wikipedia.org |

| Aryl Halides | 14-electron Pd(0) | Formation of L2M intermediate | Retention of stereochemistry |

Stepwise Formation and Decomposition of Metallocyclopropane Intermediates

An alternative pathway to direct oxidative addition involves the stepwise formation of a metallocyclopropane intermediate. In this mechanism, the electron-rich metal first coordinates to the π-system of the fluoroalkene. This is followed by the formation of a three-membered ring that includes the metal and the two carbons of the original double bond. Subsequent rearrangement of this intermediate leads to C-F bond cleavage.

The decomposition of these metallocyclopropane intermediates can be complex and may proceed through various routes, including β-fluoride elimination to generate a metal-vinyl species. The specific pathway can be influenced by the electronic and steric properties of the substituents on the alkene.

Role of Lewis Acids in Facilitating C-F Bond Scission

Lewis acids can significantly promote C-F bond activation by coordinating to the fluorine atom. nih.govresearchgate.net This interaction polarizes the C-F bond, rendering the carbon more electrophilic and the bond itself weaker and more prone to cleavage. nih.govchem8.org This approach has been successfully used in both metal-mediated and non-metal-mediated reactions.

In metal-catalyzed processes, a Lewis acid can assist in the C-F activation step by lowering the activation energy. rsc.org For instance, in nickel-catalyzed cross-coupling reactions of fluoroalkenes, the addition of a Lewis acid can enhance reaction efficiency. chem8.org Lewis acids can also influence the regioselectivity of C-F bond activation in polyfluorinated compounds by selectively coordinating to a specific fluorine atom.

Recent advancements have seen the use of visible-light photoredox catalysis in conjunction with Lewis acids to achieve selective single C(sp³)–F bond cleavage in trifluoromethylarenes. acs.org Mechanistic studies suggest that an in situ-generated borenium cationic species can be a key intermediate for this C-F bond cleavage. acs.org

Mechanistic Aspects of Stereochemical Control

Achieving a high degree of stereocontrol is a fundamental challenge in the synthesis of complex molecules. In reactions involving this compound and other fluoroalkenes, understanding the factors that dictate the stereochemical outcome is crucial for producing the desired isomer.

Transition State Analysis in Stereoselective Transformations

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. Detailed analysis of these transition states, often through computational methods, provides valuable insights into the origins of stereocontrol. In catalytic stereoselective reactions, chiral ligands on the metal center create a chiral environment that differentiates between competing transition states.

For instance, the reaction of tellurium tetrachloride with 1-phenylpent-1-yne proceeds with high regio- and stereoselectivity to form trichloro[(Z)-2-chloro-2-phenyl-1-propylethenyl]-λ⁴-tellane. researchgate.net This highlights how the specific reagents and conditions can direct the stereochemical outcome of a reaction.

Catalytic and Non-Catalytic Isomerization Processes (E/Z)

The isomerization between (E)- and (Z)-isomers of fluoroalkenes is another critical process where a mechanistic understanding is vital. This isomerization can be achieved through both catalytic and non-catalytic means.

Catalytic isomerization is often facilitated by transition metal complexes. The mechanism can involve the reversible formation of a metal-alkene π-complex, which allows for rotation around the original C=C bond axis, leading to the interconversion of the E and Z isomers.

Non-catalytic isomerization can be triggered by heat or light. beilstein-journals.org Photochemical isomerization, for example, involves exciting the alkene to a state with a lower rotational barrier around the C=C bond. This process can be seen in the photoisomerization of 2-benzo[b]thienyl fulgides, where irradiation with light of a specific wavelength leads to E/Z isomerization. beilstein-journals.org The reaction of phenols with halothane (B1672932) can produce aryl fluoroalkenyl ethers as an E/Z mixture, suggesting that under certain conditions, the thermodynamic stability of the E and Z isomers may be comparable. beilstein-journals.org

Elucidation of Reaction Intermediates and Catalytic Cycles

The synthetic utility of this compound is realized through various transition-metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms, particularly the intermediates and catalytic cycles, is crucial for optimizing reaction conditions and expanding the scope of accessible products. The elucidation of these pathways often relies on a combination of experimental studies, including spectroscopic analysis of intermediates, and computational modeling.

Catalytic cycles for cross-coupling reactions involving fluoroalkenes like this compound are predominantly mediated by palladium and nickel complexes. These cycles typically consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Palladium-Catalyzed Cycles: Key Intermediates

In palladium-catalyzed reactions such as Suzuki or Stille couplings, the cycle is initiated by the oxidative addition of the haloalkene to a low-valent palladium(0) species. libretexts.orglibretexts.org For this compound, the C-Cl bond is significantly more susceptible to oxidative addition than the C-F bonds or the C-H bonds of the benzene (B151609) ring due to its lower bond dissociation energy.

The generally accepted catalytic cycle is illustrated below:

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, inserts into the C-Cl bond of this compound. This step is often rate-determining and results in a square planar Palladium(II) intermediate. libretexts.orglibretexts.org The stereochemistry of the double bond is typically retained during this process.

Transmetalation : The organopalladium(II) halide intermediate then reacts with an organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling). libretexts.orgwikipedia.org The halide ligand is replaced by the organic group from the coupling partner, forming a new diorganopalladium(II) complex.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. wikipedia.orgyoutube.com For this to occur, the organic ligands must be in a cis orientation on the palladium complex. youtube.com

A summary of the intermediates in a typical Palladium-catalyzed cross-coupling reaction is presented in the table below.

| Step | Intermediate Type | Description |

| Catalyst Activation | 14-electron Pd(0) complex | An 18- or 16-electron Pd(0) precursor (e.g., Pd(PPh₃)₄) dissociates ligands to form the catalytically active 14-electron species. libretexts.orgyoutube.com |

| Oxidative Addition | 16-electron Pd(II) complex | The Pd(0) catalyst inserts into the C-Cl bond of the substrate, forming a square planar Pd(II) intermediate. libretexts.org |

| Transmetalation | 18-electron transition state | The organometallic coupling partner coordinates to the Pd(II) center, leading to ligand exchange through a cyclic transition state. libretexts.org |

| Reductive Elimination | 14-electron T- or Y-shaped Pd(II) intermediate | The diorganopalladium(II) complex may dissociate a ligand before undergoing reductive elimination to form the product. wikipedia.org |

Nickel-Catalyzed Cycles and Unique Intermediates

Nickel catalysts offer a powerful alternative for activating the C-Cl bond of this compound and can also engage the C-F bond under certain conditions. Nickel-catalyzed cycles are particularly relevant in reductive cross-coupling and cross-electrophile coupling reactions. researchgate.netresearchgate.net

Mechanistic studies on related gem-difluoroalkenes suggest that nickel-catalyzed reactions can proceed through distinct intermediates. beilstein-journals.orgrsc.org For instance, the interaction of an electron-deficient fluoroalkene with an electron-rich Ni(0) species can lead to the formation of a nickelacyclopropane intermediate. beilstein-journals.org Subsequent β-fluorine elimination from this metallacycle can facilitate C-F bond activation, a pathway less common in palladium catalysis. beilstein-journals.org

A plausible mechanism for a nickel-catalyzed cross-electrophile coupling involving a gem-difluoroalkenyl species involves the following key steps: researchgate.net

Oxidative Addition : A Ni(0) complex undergoes oxidative addition into the C-X (e.g., C-Cl or C-OTs) bond of the fluoroalkene to generate a Ni(II) intermediate. researchgate.net

Transmetalation or Reduction : In reductive couplings, this Ni(II) species can undergo transmetalation with a second coupling partner that has been activated by a reducing agent (like zinc or manganese). researchgate.net

Reductive Elimination : The resulting diorganonickel(II) complex undergoes reductive elimination to furnish the cross-coupled product and regenerate the active Ni(0) catalyst.

The table below outlines key mechanistic findings from studies on related fluoroalkene systems, which provide insight into the probable behavior of this compound.

| Catalyst System | Substrate Type | Proposed Key Intermediate | Mechanistic Feature |

| NiCl₂(PCy₃)₂ / K₃PO₄ | (2,2-difluorovinyl)benzene | Aryl-(2,2-difluorovinyl)Ni(II) | Suzuki-Miyaura type reaction involving C-F bond activation. rsc.org |

| Ni(0) / Ligand | 2-Fluorobenzofuran | Nickelacyclopropane | β-fluorine elimination from the metallacycle enables aromatic C-F bond activation under mild conditions. beilstein-journals.org |

| Ni(0) / Zn | gem-Difluoroalkenyl tosylate | Vinyl-Zn(II) reagent | Ni(0) oxidative addition to a C-OTs bond, followed by transmetalation with zinc to form a reactive organozinc intermediate. researchgate.net |

| Ni(0) / Mn | gem-Difluoroalkenes | (monofluoro-alkenyl)Ni(II) | Defluorinative cross-electrophile coupling to form monofluoro-1,3-dienes stereoselectively. rsc.org |

These mechanistic investigations underscore the intricate role of the catalyst and the specific halogen atoms on the alkene. While the C-Cl bond of this compound is the most common site for initial activation, the presence of the C-F bonds provides pathways for more complex, defluorinative functionalization reactions, particularly with nickel catalysts. beilstein-journals.orgrsc.org

Computational and Theoretical Studies on 2 Chloro 1,2 Difluoroethenyl Benzene

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding how chemical reactions occur, mapping out the energetic landscapes that govern the transformation of reactants into products.

Density Functional Theory (DFT) Applications to Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating reaction mechanisms. It is employed to model the electronic structure of molecules and calculate the potential energy surfaces of reactions. researchgate.net For reactions involving substituted vinyl compounds, such as the nucleophilic vinylic substitution, DFT methods can be used to trace the reaction pathway from reactants to products. researchgate.net

In a study on the related compound 3-chloro-3-phenylacrylaldehyde, DFT calculations were utilized to investigate the mechanism of nucleophilic vinylic substitution. The analysis of the Intrinsic Reaction Coordinate (IRC) revealed the presence of a hidden intermediate, suggesting a one-kinetic-step, two-stage process. researchgate.net Such calculations provide critical data on the activation energies of transition states and the stability of intermediates, which are essential for predicting reaction feasibility and rates. Although this specific study was not on (2-Chloro-1,2-difluoroethenyl)benzene, the methodology is directly applicable. The energy gap between stereoisomeric intermediates can also be calculated to explain the thermodynamic stability and observed product ratios. researchgate.net

Table 1: Representative Energy Profile Data from DFT Calculations This table is illustrative of typical data obtained from DFT studies on related reaction mechanisms.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants + Nucleophile | 0.0 | Initial state |

| Transition State 1 (TS1) | +15.8 | Energy barrier for nucleophilic attack |

| Intermediate Complex | -5.2 | Stabilized intermediate |

| Transition State 2 (TS2) | +10.3 | Energy barrier for leaving group departure |

| Products | -12.1 | Final state |

Theoretical Analysis of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Theoretical analysis is crucial for predicting which stereoisomer (arrangement of atoms in space) or regioisomer (position of functional groups) will be the dominant product. nih.gov

For alkenes like this compound, reactions such as additions or substitutions can lead to different E/Z isomers. The stereochemistry of a reaction's product is often determined by the stereochemistry of the substrate itself in what is known as a stereospecific reaction. nih.gov Computational methods can predict the favored product by comparing the energies of the different possible transition states leading to each isomer. The pathway with the lower activation energy barrier is generally the favored one.

Regioselectivity, on the other hand, is critical in reactions where a reagent can attack different sites on a molecule. For instance, in the addition of an unsymmetrical reagent to the double bond of this compound, the reagent could add in two different orientations. DFT calculations, particularly through the analysis of local reactivity descriptors like Fukui indices, can predict the most likely site of attack by identifying the most electrophilic or nucleophilic centers within the molecule. bldpharm.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics offer insights into the physical behavior and interactions of molecules over time.

Prediction of Reactivity and Selectivity in Organofluorine Reactions

The reactivity of organofluorine compounds is heavily influenced by the strong polarization of carbon-fluorine bonds. Molecular modeling can be used to predict how this and other electronic factors influence the reactivity and selectivity in reactions. researchgate.net By calculating and visualizing a molecule's electrostatic potential (ESP) map, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how this compound will interact with other reagents.

For example, the prediction of reactivity in cycloaddition reactions can be aided by analyzing the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO of one reactant and the LUMO of another can indicate the likelihood and speed of a reaction.

Table 2: Calculated Reactivity Indices This table shows typical reactivity indices calculated via molecular modeling for predicting chemical behavior.

| Index | Value (illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Global Electrophilicity (ω) | 2.1 eV | Measures a molecule's ability to accept electrons |

Understanding Ligand-Substrate and Catalyst-Substrate Interactions

In catalyzed reactions, understanding the precise interactions between the substrate, such as this compound, and the catalyst is key to optimizing reaction conditions and designing more efficient catalysts. Molecular dynamics (MD) simulations can model these interactions in detail.

MD simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. This allows for the observation of how a substrate docks into the active site of a catalyst, the specific non-covalent interactions (like hydrogen bonds or van der Waals forces) that stabilize the complex, and the conformational changes that occur during the catalytic cycle. These simulations can provide a dynamic picture that complements the static energy calculations from quantum mechanics, offering a more complete understanding of the catalytic process.

Derivatization and Functionalization Strategies for 2 Chloro 1,2 Difluoroethenyl Benzene

Post-Synthetic Transformations of the Fluoroethenyl Moiety

The reactive nature of the chloro- and fluoro-substituted vinyl group in (2-Chloro-1,2-difluoroethenyl)benzene allows for a variety of post-synthetic modifications. These transformations are crucial for introducing new functional groups and constructing more complex molecular architectures.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org While standard conditions often require an inert atmosphere to prevent the undesired homocoupling of alkynes (Glaser coupling), copper-free variations have been developed to circumvent this issue. wikipedia.org

The reactivity of the halide in the Sonogashira coupling can be influenced by its identity, allowing for selective reactions. For instance, an aryl iodide can be selectively coupled over an aryl bromide at room temperature. wikipedia.org This principle of selective reactivity is critical in designing synthetic routes for complex molecules.

Recent advancements have demonstrated that catalyst systems can control the regioselectivity of Sonogashira couplings in molecules with multiple potential reaction sites. For example, in 9-substituted-6-chloro-2,8-diiodopurines, the choice of palladium catalyst and its ligands dictates whether the alkynylation occurs at the C2-I or C8-I bond. rsc.org Specifically, catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at the C2 position, while those with bidentate or electron-rich monodentate phosphine (B1218219) ligands direct the reaction to the C8 position. rsc.org This level of control is essential for the precise functionalization of complex scaffolds.

Table 1: Catalyst Control in Regioselective Sonogashira Coupling

| Catalyst System | Preferred Coupling Position |

| Pd(PPh₃)₄ (monodentate ligand) | C2-position |

| Pd₂(dba)₃·CHCl₃, bidentate ligands | C8-position |

This table illustrates how the choice of catalyst can direct the regiochemical outcome of the Sonogashira coupling in diiodopurines, a principle that can be applied to other complex substrates.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for its ability to create significant molecular complexity in a single step, with good control over stereochemistry. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

This compound, with its electron-deficient double bond due to the halogen substituents, can act as a dienophile in Diels-Alder reactions. This allows for the construction of fluorinated and chlorinated cyclohexene (B86901) derivatives. The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.org This demonstrates the utility of fluorinated styrenes as dienophiles in cycloaddition reactions.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a key consideration. Generally, the reaction favors the formation of "ortho" (1,2) and "para" (1,4) products, while the "meta" (1,3) product is typically a minor component. masterorganicchemistry.com

The versatile reactivity of the fluoroethenyl moiety in this compound facilitates its conversion into a wide range of other functional groups, significantly expanding its synthetic utility.

The synthesis of fluorinated amino acids and their derivatives is of significant interest due to their unique physicochemical and biological properties. nih.govbeilstein-journals.org Various strategies have been developed to access these valuable compounds.

One approach involves the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases to produce chiral amino alcohols. frontiersin.org Another method is the direct conversion of primary alcohols to 1,2-amino alcohols through iridium-catalyzed carbonyl reductive coupling. nih.gov Furthermore, the synthesis of β,β-difluoro-α-amino acid derivatives can be achieved via a biomimetic enantioselective wikipedia.orgbeilstein-journals.org-proton shift of β,β-difluoro-α-imine amides. nih.gov These methods provide access to a variety of fluorinated amino alcohol and amino acid building blocks.

Table 2: Selected Methods for the Synthesis of Fluorinated Amino Acid and Amino Alcohol Derivatives

| Method | Starting Materials | Product Type | Key Features |

| Asymmetric Reductive Amination | α-hydroxy ketones, ammonia | Chiral amino alcohols | Engineered amine dehydrogenase catalyst, high enantioselectivity. frontiersin.org |

| Iridium-Catalyzed Carbonyl Reductive Coupling | Primary alcohols, phthalimido-allene | Vicinal amino alcohols | Hydrogen auto-transfer, high diastereo- and enantioselectivity. nih.gov |

| Biomimetic Enantioselective wikipedia.orgbeilstein-journals.org-Proton Shift | β,β-difluoro-α-imine amides | β,β-difluoro-α-amino amides | Organocatalyzed, high enantioselectivity. nih.gov |

Sulfones are versatile functional groups in organic synthesis. researchgate.net The synthesis of sulfone derivatives can be achieved through various methods, including the reaction of vinyl sulfones with N-protected natural amino acids to produce γ-amino sulfone derivatives. researchgate.net Additionally, a tunable, metal-free protocol allows for the selective preparation of α-substituted vinyl sulfones and (E)-vinyl sulfones from (benzylsulfonyl)benzenes and paraformaldehyde. nih.gov

The chlorine atom in 2-chlorovinyl sulfones can be substituted to form various disubstituted ethenes, and these compounds can also serve as precursors for the synthesis of novel heterocyclic compounds. researchgate.net This highlights the potential for converting the this compound moiety into a sulfone-containing group, which can then undergo further transformations.

Conversion to Diverse Functional Groups

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselectivity and stereoselectivity in the derivatization of this compound is paramount for the synthesis of well-defined, complex molecules.

Regioselectivity, the control over which constitutional isomer is formed, is a critical aspect of many reactions. masterorganicchemistry.com As discussed in the context of Sonogashira couplings, the choice of catalyst can be a powerful tool for directing the reaction to a specific site on a molecule. rsc.org Similarly, in Diels-Alder reactions, the inherent electronic preferences of the diene and dienophile guide the regiochemical outcome. masterorganicchemistry.com For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, allowing for derivatization at specific positions that were previously difficult to access. nih.govdiva-portal.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial for controlling the three-dimensional arrangement of atoms in a molecule. Many of the synthetic methods described, such as the asymmetric reductive amination for amino alcohol synthesis and the iridium-catalyzed carbonyl reductive coupling, are designed to be highly stereoselective, yielding products with high enantiomeric or diastereomeric purity. frontiersin.orgnih.gov The ability to control both the connectivity and the spatial arrangement of atoms is fundamental to modern synthetic chemistry.

Application in the Construction of Complex Molecular Architectures

The unique combination of a phenyl ring and a reactive polyhalogenated ethenyl group makes this compound a valuable precursor for the synthesis of more complex molecular structures, including polycyclic systems and chiral compounds.

Quinolines and other nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds. nih.govorganic-chemistry.orgyoutube.com this compound can serve as a versatile building block for the synthesis of these systems.

One potential strategy for the synthesis of fluorinated quinolines involves the reaction of an ortho-amino-substituted derivative of this compound with a carbonyl compound, followed by cyclization. This approach is analogous to the classic Friedländer synthesis of quinolines. organic-chemistry.org Alternatively, the polyhalogenated ethenyl group can be transformed into a group that can participate in a cyclization reaction. For instance, reaction with a binucleophile could lead to the formation of a heterocyclic ring.

Annulation reactions of gem-difluoroalkenes with various partners provide a powerful method for constructing heterocyclic systems. acs.orgchim.itresearchgate.net For example, [3+2]-annulation reactions of gem-difluoroalkenes can be employed to synthesize five-membered heterocycles. chim.itresearchgate.net Palladium-catalyzed annulation of aryl halides with strained alkenes has been used to prepare a variety of polycyclic heterocycles, including pyrroloquinolines. acs.org Although not specifically demonstrated with this compound, these methods highlight the potential of this compound in the construction of diverse heterocyclic frameworks. The synthesis of pyrimido[4,5-b]quinolindiones has been achieved through multicomponent reactions, showcasing another avenue for building complex heterocyclic systems. nih.gov

The introduction of fluorine into chiral molecules can significantly impact their biological properties. This compound is a valuable starting material for the synthesis of chiral fluorine-containing compounds due to the reactivity of its double bond.

Asymmetric dihydroxylation and epoxidation are powerful methods for introducing chirality. The Sharpless asymmetric dihydroxylation, for example, allows for the enantioselective synthesis of vicinal diols from alkenes using a chiral quinine (B1679958) ligand. wikipedia.org This method is highly regioselective, favoring the oxidation of the most electron-rich double bond. wikipedia.org Similarly, enantioselective epoxidation, for instance using Jacobsen's catalyst, can convert the double bond of this compound into a chiral epoxide, which is a versatile intermediate for further transformations. organic-chemistry.org

The use of chiral auxiliaries is another well-established strategy for asymmetric synthesis. wikipedia.orgscielo.org.mxresearchgate.netsigmaaldrich.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and recycled. For example, a chiral auxiliary could be attached to the phenyl ring of this compound to direct a subsequent reaction on the ethenyl group, or a reaction could be performed on a substrate where a chiral auxiliary is part of the reagent attacking the double bond. Evans oxazolidinones and camphor-based auxiliaries are widely used for this purpose in reactions such as alkylations and aldol (B89426) condensations. wikipedia.orgscielo.org.mxresearchgate.net

Recent advances in catalytic asymmetric difluoroalkylation have provided robust methods for generating chiral difluorinated compounds. nih.gov These methods often involve the in situ generation of a difluoroenol species which then reacts enantioselectively with various electrophiles in the presence of a chiral catalyst. nih.gov

Applications in Advanced Organic Synthesis

Asymmetric Synthesis of Fluorine-Containing Building Blocks

The creation of chiral molecules containing fluorine is of paramount importance in the development of new pharmaceuticals and agrochemicals. The asymmetric synthesis of these compounds, which involves the selective formation of one enantiomer over the other, is a challenging yet critical area of research. While direct, detailed studies on the asymmetric applications of (2-Chloro-1,2-difluoroethenyl)benzene are not extensively documented in publicly available literature, the reactivity of its functional groups suggests significant potential for its use in the stereoselective synthesis of valuable fluorine-containing building blocks.

The presence of the chloro-difluoro-vinyl group attached to a phenyl ring offers multiple sites for catalytic asymmetric transformations. For instance, the double bond is susceptible to a variety of enantioselective additions. Conceptually, the development of chiral catalysts could enable the asymmetric hydrofunctionalization of the double bond, leading to the formation of vicinal stereogenic centers, one of which would bear a fluorine atom. Nickel-catalyzed hydroalkylation of fluoroalkenes has been shown to be an effective method for the synthesis of fluorinated motifs with adjacent chiral centers in excellent yields and stereoselectivities. nih.gov This type of methodology, if applied to this compound, could provide access to a range of enantioenriched organofluorine compounds.

Furthermore, the carbon-chlorine bond presents an opportunity for asymmetric cross-coupling reactions. The development of chiral palladium or nickel catalyst systems could facilitate the enantioselective substitution of the chlorine atom with various nucleophiles, thereby creating a chiral center. The stereoselective synthesis of fluoro-organic compounds with vicinal stereogenic centers is a recognized challenge, and methodologies that can control both enantioselectivity and diastereoselectivity are highly sought after. nih.gov

While specific research data on the asymmetric synthesis using this compound is sparse, the following table outlines hypothetical asymmetric transformations that could be explored based on established synthetic methods for related fluorinated compounds.

| Reaction Type | Chiral Catalyst/Reagent | Potential Product | Significance |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complex | (1-Chloro-1,2-difluoroethyl)benzene with a chiral center | Access to chiral fluorinated alkylbenzenes |

| Asymmetric Hydroboration-Oxidation | Chiral borane (B79455) reagent | Chiral 2-chloro-1,2-difluoro-1-phenylethanol | Versatile chiral building block |

| Asymmetric Heck Reaction | Chiral Palladium complex | Asymmetric functionalization of the vinyl group | Creation of complex chiral structures |

This table represents potential synthetic pathways that are theoretically plausible but require experimental validation for this compound.

Development of Bioisosteres and Biomimetic Structures

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of labile chemical moieties in a biologically active compound with a stable isostere is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. The fluoroalkene group is a particularly interesting bioisostere due to its unique electronic and conformational properties.

Fluoroalkenes as Amide Isosteres

The amide bond is a fundamental linkage in peptides and proteins, but it is susceptible to enzymatic cleavage. The fluoroalkene moiety has been investigated as a stable and effective isostere of the amide bond. beilstein-journals.orgbeilstein-journals.org The substitution of an amide with a fluoroalkene can lead to peptidomimetics with enhanced metabolic stability and improved cell permeability.

This compound can be considered a precursor for more complex structures that incorporate the fluoroalkene isostere. The phenyl group can be functionalized to mimic the side chain of an amino acid, and the chloro-difluoro-vinyl group can be elaborated to form a dipeptide isostere. For example, the chlorine atom could be substituted with an amino group or other functionalities through nucleophilic substitution or cross-coupling reactions, paving the way for the synthesis of novel peptidomimetics. beilstein-journals.org

Monofluoroalkenes as Peptide Mimics

Monofluoroalkenes are another class of peptide isosteres that have garnered significant attention. beilstein-journals.org They can mimic the geometry of the peptide bond and influence the conformation of the peptide backbone. The synthesis of monofluoroalkene-based dipeptide isosteres often involves the olefination of a carbonyl compound or the modification of a difluoroalkene.

While this compound contains two fluorine atoms, its chemical modification could potentially lead to monofluoroalkene structures. For instance, a selective reduction-elimination sequence could theoretically transform the difluoroalkene into a monofluoroalkene. The resulting monofluoroalkenyl benzene (B151609) derivative could then be incorporated into peptide sequences. Research has shown that chloroalkene dipeptide isosteres (CADIs) can be effective mimetics of amide bonds, suggesting that a fluoro-chloro-alkene structure derived from this compound could also have potential in this area. nih.gov

The following table summarizes the key properties of fluoroalkenes as amide bond isosteres and the potential role of this compound as a starting material.

| Feature | Amide Bond | Fluoroalkene Isostere | Potential Contribution of this compound |

| Bond Type | C-N | C=C | Provides the core C=C structure. |

| Geometry | Planar | Planar | Mimics the planarity of the peptide bond. |

| Dipole Moment | Significant | Altered | The C-F and C-Cl bonds introduce a strong dipole. |

| Metabolic Stability | Susceptible to hydrolysis | Resistant to hydrolysis | Enhanced stability of the resulting peptidomimetic. |

| Hydrogen Bonding | H-bond acceptor (C=O) and donor (N-H) | H-bond acceptor (F) | Can influence peptide conformation through altered H-bonding patterns. |

Precursors for Specialized Reagents and Functional Materials

The unique combination of a phenyl ring and a reactive chloro-difluoro-vinyl group makes this compound a valuable precursor for the synthesis of specialized reagents and functional materials.

The reactivity of the vinyl group allows for a variety of transformations. Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be employed to replace the chlorine atom with aryl, alkyl, or alkynyl groups. beilstein-journals.org This provides a pathway to a wide range of substituted difluorostyrene (B1617740) derivatives, which are themselves important monomers for the synthesis of fluoropolymers. The incorporation of the this compound monomer into polyolefins could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. dtic.mil

Furthermore, the reaction of this compound with various nucleophiles can lead to the formation of highly functionalized molecules. For example, reaction with phenols can produce aryl vinyl ethers, which are valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.net

The following table provides examples of potential functional materials and specialized reagents that could be synthesized from this compound.

| Product Class | Synthetic Transformation | Potential Applications |

| Fluorinated Polymers | Polymerization of the vinyl group | Materials with high thermal stability and chemical resistance for electronics and aerospace. |

| Substituted Difluorostyrenes | Suzuki or Sonogashira cross-coupling | Monomers for specialty polymers, liquid crystals, and organic electronics. |

| Aryl Vinyl Ethers | Nucleophilic substitution with phenols | Intermediates for pharmaceuticals and agrochemicals. |

| Fluorinated Agrochemicals | Modification of the phenyl ring and/or vinyl group | Development of new pesticides with improved properties. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency

Current synthetic routes to (2-Chloro-1,2-difluoroethenyl)benzene and related fluoroalkenes often rely on multi-step processes or reactions that can be improved in terms of selectivity and efficiency. A key area for future research is the development of novel synthetic strategies that offer superior control over the final product's geometry and yield.

One promising direction involves refining cross-coupling reactions. While methods like the Suzuki-Miyaura and Sonogashira cross-couplings have been employed for the synthesis of fluoroalkenes from multihalogenated fluorovinyl ethers, there is substantial room for improvement. beilstein-journals.org Future work should focus on creating new catalyst systems, perhaps based on earth-abundant metals or novel ligand designs, to enhance reaction yields and, crucially, to control the stereoselectivity, allowing for the specific synthesis of either the (E)- or (Z)-isomer of this compound.

Another avenue involves the direct functionalization of simpler starting materials. For instance, methods using 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) as a building block have been developed to create related aryl fluoroalkenyl ethers. beilstein-journals.orgresearchgate.net Research aimed at adapting these methods for the direct, one-pot synthesis of this compound could significantly streamline its production. This would involve a careful selection of bases and reaction conditions to favor the desired elimination and substitution pathways.

| Research Objective | Potential Approach | Desired Outcome |

| Enhanced Stereoselectivity | Development of novel palladium, nickel, or copper catalysts with chiral ligands for cross-coupling reactions. | Selective synthesis of (E)- or (Z)-(2-Chloro-1,2-difluoroethenyl)benzene with >99% isomeric purity. |

| Improved Efficiency | Investigation of flow chemistry systems for synthesis from precursors like halothane (B1672932). | Higher yields, reduced reaction times, and safer handling of reactive intermediates. |

| Greener Synthesis | Use of mechanochemistry or solvent-free reaction conditions; exploring biocatalytic routes. | Reduced environmental impact and operational costs. |

Deeper Mechanistic Understanding of Complex Fluoroalkene Transformations

A comprehensive understanding of the reaction mechanisms governing the formation and transformation of this compound is critical for optimizing existing protocols and designing new ones. Current knowledge suggests that the synthesis from precursors like halothane proceeds through a highly reactive difluoroethylene intermediate. beilstein-journals.orgbeilstein-journals.org However, the precise nature of this intermediate and the factors influencing its subsequent reactions are not fully elucidated.

Future mechanistic studies should employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR, cryo-spectroscopy) and computational modeling. These investigations could clarify the role of the base in the initial dehydrohalogenation steps and map the potential energy surfaces of competing reaction pathways. Understanding the subtle electronic effects imparted by the fluorine and chlorine atoms is paramount. For example, the fluorine atoms are strongly electron-withdrawing, which enhances the electrophilic character of the double bond, while the chlorine atom can also influence reactivity. vulcanchem.comlibretexts.org A deeper mechanistic insight would allow chemists to more predictably control reaction outcomes.

Expanding the Scope of Derivatization Reactions for Novel Molecular Diversity

This compound is a highly functionalized molecule with multiple reactive sites, making it an ideal scaffold for generating diverse molecular architectures. Future research should systematically explore its derivatization potential.

The carbon-chlorine and carbon-fluorine bonds on the vinyl group, as well as the C-H bonds on the phenyl ring, offer distinct opportunities for modification. While the potential for Suzuki-Miyaura or Sonogashira cross-coupling reactions to replace the bromine in analogous bromo-chloro-fluoroalkenes has been noted, a systematic study on this compound itself is warranted. beilstein-journals.org Research should focus on selectively targeting the C-Cl bond for cross-coupling while preserving the C-F bonds, a challenging but potentially rewarding endeavor.

Furthermore, the electron-deficient nature of the double bond makes it a candidate for nucleophilic addition or cycloaddition reactions. The phenyl group can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating nature of the chloro-difluoroethenyl substituent. libretexts.org A thorough exploration of these reaction pathways would significantly expand the chemical space accessible from this compound.

| Reaction Type | Potential Reagents/Conditions | Target Functionalization |

| Cross-Coupling | Pd or Ni catalysts with organoboronates, organozincs, or terminal alkynes. | Selective substitution of the chlorine atom to form new C-C bonds. |

| Nucleophilic Vinylic Substitution | Azides, thiols, or alkoxides under specific conditions. | Replacement of a fluorine or chlorine atom to introduce heteroatoms. |

| Electrophilic Aromatic Substitution | Nitrating (HNO₃/H₂SO₄) or halogenating (Br₂/FeBr₃) agents. | Functionalization of the benzene (B151609) ring, likely at the meta-position. |

| Cycloaddition Reactions | Dienes (for Diels-Alder type reactions) or 1,3-dipoles. | Construction of complex cyclic and heterocyclic systems. |

Integration of Computational Design and Artificial Intelligence in Reaction Discovery and Optimization

The fields of computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate research into complex molecules like this compound. Future efforts should leverage these technologies to overcome challenges in synthesis and derivatization.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectral properties of the molecule and its reaction intermediates. vulcanchem.com This can guide experimental work by identifying the most likely reaction pathways and predicting the regioselectivity and stereoselectivity of transformations.

Furthermore, AI and machine learning (ML) algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions or to optimize reaction conditions for higher yield and selectivity. researchgate.net For instance, an ML model could be developed to predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction involving this compound. Reinforcement learning could be employed to dynamically optimize reaction parameters in real-time within automated flow chemistry systems. researchgate.net This data-driven approach has the potential to significantly reduce the experimental effort required for reaction discovery and optimization, paving the way for more rapid and efficient development of novel chemical entities based on the this compound core. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing (2-Chloro-1,2-difluoroethenyl)benzene, and how do computational methods compare in predicting its vibrational spectra?

- Answer : Infrared (IR) and circular dichroism (CD) spectroscopy are standard for vibrational analysis. Density Functional Theory (DFT) with the B3LYP functional and a TZ2P basis set provides superior agreement with experimental spectra compared to MP2 or SCF methods. For example, B3LYP-predicted vibrational frequencies show <2% average deviation from experimental data, whereas SCF deviations exceed 10% . Basis sets like 6-31G* and TZ2P yield similar results, while smaller sets (e.g., 3-21G) reduce accuracy .

Q. What synthetic routes are feasible for this compound, and what intermediates/byproducts might arise?

- Answer : Synthesis likely involves halogenation of ethenylbenzene derivatives. For example, chlorination of 1,2-difluoroethylene precursors could yield the target compound. Byproducts resembling DDT degradation products (e.g., 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethylene)benzene) may form, detectable via TLC and chromatographic mass spectrometry .

Q. How does thermodynamic stability influence the reactivity of halogenated ethenyl benzenes?

- Answer : Thermodynamic data, such as bond dissociation energies and enthalpy changes, can be calculated using DFT with exact-exchange corrections. Becke’s hybrid functional (B3LYP) improves atomization energy predictions (average absolute deviation: 2.4 kcal/mol) by incorporating exact-exchange terms, critical for halogenated systems .

Advanced Research Questions

Q. How do exact-exchange terms in DFT enhance thermochemical predictions for halogenated ethenyl benzenes?

- Answer : Exact-exchange corrections in functionals like B3LYP address electron correlation errors in halogenated systems. For this compound, this improves ionization potential and proton affinity predictions by 10–15% compared to gradient-only functionals .

Q. What derivatization strategies optimize chromatographic analysis of halogenated aromatics, and how does 1-fluoro-2-nitro-4-(trifluoromethyl)benzene perform compared to other reagents?

- Answer : Derivatization with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene enhances HPLC detection sensitivity for polyamines, achieving >95% substitution of amino groups. This reagent outperforms 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene in linearity (R² >0.99) and precision (RSD <5%) for halogenated analogs .

Q. How do basis set choices impact DFT-predicted vibrational frequencies for halogenated ethenyl benzenes?

- Answer : Larger basis sets (e.g., TZ2P) minimize basis set superposition errors in vibrational frequency calculations. For this compound, TZ2P reduces deviations in C-F stretching modes by 30% compared to 3-21G, critical for accurate IR/CD spectral assignments .

Q. What degradation pathways are observed for structurally similar chlorinated ethenyl benzenes, and how can they inform studies on this compound?

- Answer : Degradation of DDT analogs produces compounds like 1,4-dichloro-2-(2-chloroethyl)benzene, identified via TLC and mass spectrometry. Similar pathways for this compound may involve dehalogenation or rearrangement under oxidative conditions .

Q. Can computational models resolve contradictions in experimental data for halogenated aromatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.